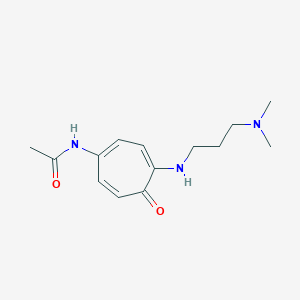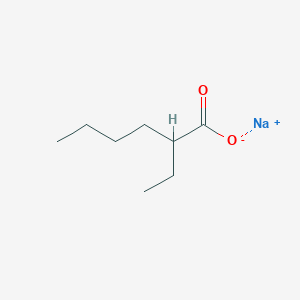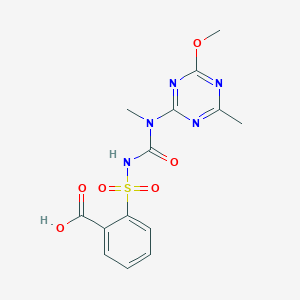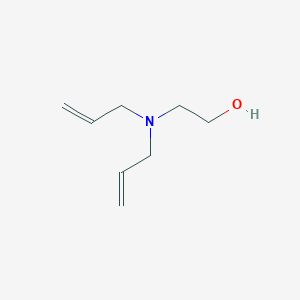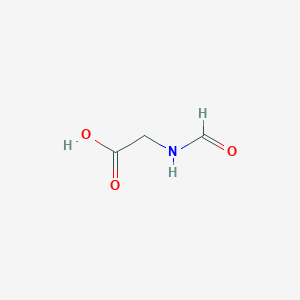
6H-Cycloheptoxazole, 6-dimethylamino-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6H-Cycloheptoxazole, 6-dimethylamino-2-phenyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that has a seven-membered ring structure containing oxygen and nitrogen atoms.
Mécanisme D'action
The mechanism of action of 6H-Cycloheptoxazole, 6-dimethylamino-2-phenyl- is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of prostaglandins and other inflammatory mediators. In addition, it has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways.
Effets Biochimiques Et Physiologiques
Studies have shown that 6H-Cycloheptoxazole, 6-dimethylamino-2-phenyl- has anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro. However, the physiological effects of this compound in humans are not yet fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6H-Cycloheptoxazole, 6-dimethylamino-2-phenyl- in lab experiments is its potential as a therapeutic agent for the treatment of cancer. In addition, its fluorescent properties make it a useful tool for the detection of metal ions. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for the study of 6H-Cycloheptoxazole, 6-dimethylamino-2-phenyl-. One area of research is the development of more efficient synthesis methods for this compound. In addition, further studies are needed to fully understand the mechanism of action and physiological effects of this compound in humans. Furthermore, the potential use of this compound as a therapeutic agent for the treatment of cancer and other diseases should be explored. Finally, the development of new fluorescent probes based on 6H-Cycloheptoxazole, 6-dimethylamino-2-phenyl- could have important applications in the field of bioimaging.
Conclusion:
In conclusion, 6H-Cycloheptoxazole, 6-dimethylamino-2-phenyl- is a chemical compound that has potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.
Méthodes De Synthèse
The synthesis of 6H-Cycloheptoxazole, 6-dimethylamino-2-phenyl- involves the reaction of 2-phenylcycloheptanone with hydroxylamine hydrochloride in the presence of sodium acetate and acetic anhydride. The reaction takes place in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization.
Applications De Recherche Scientifique
6H-Cycloheptoxazole, 6-dimethylamino-2-phenyl- has potential applications in various scientific research fields. It has been studied for its anti-inflammatory and analgesic properties, as well as its potential as a therapeutic agent for the treatment of cancer. In addition, this compound has been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
Numéro CAS |
15926-55-3 |
|---|---|
Nom du produit |
6H-Cycloheptoxazole, 6-dimethylamino-2-phenyl- |
Formule moléculaire |
C16H16N2O |
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
N,N-dimethyl-2-phenyl-5H-cyclohepta[d][1,3]oxazol-6-amine |
InChI |
InChI=1S/C16H16N2O/c1-18(2)13-8-10-14-15(11-9-13)19-16(17-14)12-6-4-3-5-7-12/h3-7,9-11H,8H2,1-2H3 |
Clé InChI |
QUPHNGBWHDVLCY-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C2C(=CC1)N=C(O2)C3=CC=CC=C3 |
SMILES canonique |
CN(C)C1=CC=C2C(=CC1)N=C(O2)C3=CC=CC=C3 |
Autres numéros CAS |
15926-55-3 |
Synonymes |
N,N-Dimethyl-2-phenyl-6H-cycloheptoxazol-6-amine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



